molecular formula C12H9N3O2S B12947009 6-(Methylphenyl)-5-nitroimidazo(2,1-b)thiazole

6-(Methylphenyl)-5-nitroimidazo(2,1-b)thiazole

Cat. No.: B12947009
M. Wt: 259.29 g/mol
InChI Key: QIBBIMXADJSVKP-UHFFFAOYSA-N
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Description

6-(Methylphenyl)-5-nitroimidazo(2,1-b)thiazole is a heterocyclic compound that contains both imidazole and thiazole rings These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylphenyl)-5-nitroimidazo(2,1-b)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a nitro-substituted benzaldehyde under acidic conditions to form the imidazo-thiazole ring system. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Methylphenyl)-5-nitroimidazo(2,1-b)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products Formed

    Reduction: 6-(Methylphenyl)-5-aminoimidazo(2,1-b)thiazole.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(Methylphenyl)-5-nitroimidazo(2,1-b)thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Methylphenyl)-5-nitroimidazo(2,1-b)thiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors involved in disease pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylphenyl)-5-nitroimidazo(2,1-b)thiazole is unique due to the presence of both a nitro group and a methylphenyl group, which contribute to its distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

IUPAC Name

6-(2-methylphenyl)-5-nitroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C12H9N3O2S/c1-8-4-2-3-5-9(8)10-11(15(16)17)14-6-7-18-12(14)13-10/h2-7H,1H3

InChI Key

QIBBIMXADJSVKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(N3C=CSC3=N2)[N+](=O)[O-]

Origin of Product

United States

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